molecular formula C20H14ClF3N2O3 B2800368 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 852924-42-6

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide

货号: B2800368
CAS 编号: 852924-42-6
分子量: 422.79
InChI 键: YPUYBYBRGSCXEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the dihydropyridine-carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1, a 2-oxo moiety, and a 4-(trifluoromethoxy)phenyl carboxamide at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in biological targets.

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)29-20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUYBYBRGSCXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound .

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.

化学反应分析

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

This compound has numerous applications in scientific research, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development or biochemical studies.

    Medicine: It may have therapeutic potential, particularly if it can interact with specific molecular targets involved in disease processes.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

作用机制

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound to structurally similar molecules, focusing on substituent effects and inferred biological properties.

Comparison with BF38499

Compound : 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS: 933205-86-8)
Key Differences :

  • Substituent at Position 1 : The target compound features a 4-chlorophenylmethyl group, whereas BF38499 has a 4-methylphenylmethyl group. Chlorine’s electronegativity and larger atomic radius may enhance binding affinity in hydrophobic pockets compared to methyl.
  • Substituent on the Carboxamide: The target compound’s 4-(trifluoromethoxy)phenyl group differs from BF38499’s 3-(trifluoromethyl)phenyl.

Hypothetical Property Comparison :

Property Target Compound BF38499
LogP (Lipophilicity) ~3.8 (estimated) ~3.5 (estimated)
Metabolic Stability Higher (trifluoromethoxy) Moderate (trifluoromethyl)
Binding Affinity Enhanced (Cl vs. CH₃) Moderate
Comparison with Deuterium-Enriched Quinoline Carboxamide

Compound: Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide Key Differences:

  • Core Structure: The target compound uses a dihydropyridine scaffold, while the deuterated analog employs a dihydroquinoline core. Quinoline derivatives often exhibit stronger intercalation with DNA or proteins.
  • Deuterium Substitution: The deuterated compound’s isotopic enrichment at specific positions may reduce metabolic degradation, a feature absent in the non-deuterated target compound .

Functional Implications :

  • Target Compound : Likely optimized for kinase selectivity (dihydropyridine scaffold).
  • Deuterated Analog: Potential use in oncology (quinoline’s DNA interaction) with extended half-life .
Comparison with Indole-Based Carboxamide

Compound: 2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide Key Differences:

  • Core Heterocycle: The target’s dihydropyridine vs. the indole-quinoline hybrid. Indole derivatives often target serotonin receptors or apoptotic pathways.
  • Substituent Position: Both share a 4-chlorophenylmethyl group, but the indole analog’s quinoline-acetamide side chain may confer distinct target specificity .

Research Findings and Trends

  • Substituent Optimization : Trifluoromethoxy groups (target compound) are increasingly favored over trifluoromethyl (BF38499) in medicinal chemistry for balancing lipophilicity and stability .
  • Scaffold Diversity: Dihydropyridine (target) and quinoline (deuterated analog) cores highlight the trade-off between kinase selectivity (dihydropyridine) and DNA/protein interaction (quinoline) .

生物活性

1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its biological significance. The presence of the chlorophenyl and trifluoromethoxy substituents enhances its chemical reactivity and interaction with biological targets. The IUPAC name provides insight into its structural complexity:

PropertyDetails
IUPAC Name This compound
Molecular Formula C20H14ClF3N2O3
CAS Number 852924-42-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The mechanism involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, similar to other pyridine derivatives.
  • Receptor Interaction : The compound could bind to receptors, influencing signaling pathways associated with disease processes.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Antitumor Potential : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells. The structural characteristics of this compound may contribute to similar effects .
  • Enzyme Inhibition : Studies have demonstrated that derivatives of this compound can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are relevant for treating conditions such as Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
AntitumorInduces apoptosis in cancer cell lines; potential for further development in cancer therapy.
Enzyme InhibitionStrong inhibitory effects on AChE and urease; potential therapeutic applications.

常见问题

Q. What are the optimized synthetic routes for 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide?

Methodology :

  • Stepwise synthesis : Begin with the formation of the dihydropyridine core via cyclocondensation reactions. Substituted benzyl halides (e.g., 4-chlorobenzyl chloride) are introduced via nucleophilic substitution. Carboxamide linkage is achieved using coupling reagents like EDC/HOBt under inert conditions (N₂ atmosphere) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance ring closure efficiency. Solvent selection (e.g., DMF or THF) impacts reaction kinetics and yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95% by HPLC) .

Q. How is structural confirmation performed for this compound?

Methodology :

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for the dihydropyridine ring (δ ~6.5–7.8 ppm for aromatic protons), trifluoromethoxy group (δ ~4.3 ppm for –OCH₂CF₃), and carboxamide (–NH at δ ~8.2 ppm) .
    • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 437.08) .

Q. What preliminary biological assays are recommended for evaluating its activity?

Methodology :

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with control compounds (e.g., doxorubicin) to assess selectivity .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize side products during synthesis?

Methodology :

  • Kinetic studies : Monitor intermediates via TLC or in situ IR. Adjust temperature (e.g., 60–80°C for carboxamide coupling) to suppress byproducts like N-oxide derivatives .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and identify steric hindrance from the trifluoromethoxy group, guiding solvent polarity adjustments .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Methodology :

  • Meta-analysis : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) from PubChem datasets. Use clustering algorithms (e.g., PCA) to isolate substituent effects on bioactivity .
  • Crystallography : Solve X-ray structures to validate binding modes. For example, the chlorophenyl group may induce π-π stacking in enzyme active sites, while trifluoromethoxy enhances hydrophobic interactions .

Q. How are computational methods applied to predict metabolic stability?

Methodology :

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism. The trifluoromethoxy group may reduce oxidative degradation compared to methoxy analogs .
  • MD simulations : GROMACS simulations (100 ns) model liver microsome interactions, highlighting susceptible amide bonds for prodrug design .

Q. What advanced techniques characterize its polymorphic forms?

Methodology :

  • PXRD : Compare diffraction patterns (2θ = 5–40°) to identify crystalline vs. amorphous phases .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and melting points (Tm ~180–190°C) .

Notes

  • Abbreviations Avoided : Full chemical names retained for clarity (e.g., "trifluoromethoxy" not abbreviated to "TFMO").

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。